Product packaging for N,N,5-trimethylpyridin-2-amine(Cat. No.:CAS No. 147151-28-8)

N,N,5-trimethylpyridin-2-amine

Cat. No.: B119817
CAS No.: 147151-28-8
M. Wt: 136.19 g/mol
InChI Key: UAISVLUETKZZST-UHFFFAOYSA-N
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Description

Contextualization within the Broader Class of Aminopyridines

N,N,5-trimethylpyridin-2-amine belongs to the extensive family of aminopyridines, which are derivatives of pyridine (B92270) containing one or more amino groups. rsc.orgnih.gov These compounds are fundamental building blocks in organic synthesis and are characterized by the position of the amino group on the pyridine ring, leading to three basic isomers: 2-aminopyridine (B139424), 3-aminopyridine, and 4-aminopyridine (B3432731). sciencepublishinggroup.comresearchgate.net this compound is a more complex example, being a substituted 2-aminopyridine. Specifically, it features a dimethylamino group at the 2-position and a methyl group at the 5-position of the pyridine ring.

The electronic properties of aminopyridines are influenced by the interplay between the electron-withdrawing pyridine ring and the electron-donating amino group. rsc.org This unique electronic nature imparts them with a wide range of chemical reactivity and biological activity. rsc.org The substitution pattern, as seen in this compound, further modulates these properties, affecting factors like basicity, lipophilicity, and steric hindrance, which in turn influence the compound's behavior in chemical reactions and biological systems.

Significance in Synthetic, Natural Product, and Medicinal Chemistry Research

Aminopyridines are considered essential heterocyclic scaffolds in synthetic, natural product, and medicinal chemistry. rsc.org Their versatile structure allows for interactions with a multitude of enzymes and receptors, leading to a broad spectrum of pharmacological effects. rsc.org While specific research on this compound is not extensively documented in publicly available literature, the significance of closely related substituted aminopyridines underscores the potential areas of interest for this compound.

For instance, substituted aminopyridines are key components in the development of various therapeutic agents. rsc.orgresearchgate.net They have been investigated for their potential as:

Enzyme inhibitors: Derivatives of the closely related N,N,4-trimethylpyridin-2-amine have been studied as potential inhibitors of enzymes like α-glucosidase, which is relevant in the management of diabetes. evitachem.com

Antimicrobial agents: The aminopyridine scaffold is present in compounds with antibacterial and antifungal properties. evitachem.com For example, 5-Bromo-N,N,4-trimethylpyridin-2-amine has demonstrated potential antimicrobial activity.

Central nervous system agents: The aminopyridine derivative dalfampridine (B372708) (4-aminopyridine) is an approved medication for improving walking in patients with multiple sclerosis, highlighting the neurological applications of this class of compounds. rsc.org

In synthetic chemistry, aminopyridines serve as versatile intermediates for the construction of more complex molecules and are used as ligands in organometallic chemistry. mdpi.com The development of efficient synthetic routes to access substituted aminopyridines, such as multicomponent reactions, is an active area of research. researchgate.netmdpi.com

Overview of Current and Emerging Research Trajectories in Substituted Aminopyridine Derivatives

The field of substituted aminopyridine research is dynamic, with several key trends shaping its future direction. rsc.org

Novel Synthetic Methodologies: There is a continuous effort to develop more efficient, selective, and environmentally friendly methods for synthesizing substituted aminopyridines. rsc.orgmdpi.com This includes the use of multicomponent reactions (MCRs) which allow for the construction of complex molecules in a single step, and the application of green chemistry principles to reduce waste and energy consumption. researchgate.netmdpi.com

Drug Discovery and Development: The exploration of aminopyridine derivatives as therapeutic agents remains a major focus. Current research includes:

Phosphodiesterase-4 (PDE4) Inhibitors: Substituted aminopyridines have been identified as potent and selective inhibitors of PDE4, an enzyme implicated in inflammatory diseases. nih.gov

Neurodegenerative Diseases: Researchers are synthesizing novel aryl-substituted 2-aminopyridine derivatives as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.gov

Oncology: The aminopyridine scaffold is a component of tyrosine kinase inhibitors like Crizotinib, used in cancer therapy. rsc.org Research into new aminopyridine-based anticancer agents is ongoing. nih.gov

Infectious Diseases: The development of new drugs against neglected tropical diseases caused by protozoan parasites is another area where aminopyridine compounds are being actively investigated. nih.govtandfonline.com

Advanced Materials and Applications: Substituted aminopyridines are being explored for applications beyond medicine. For example, trisubstituted 4-aminopyridine derivatives are being developed as potential PET tracers for imaging demyelinated axons in diseases like multiple sclerosis. snmjournals.org

The continuous expansion of research into substituted aminopyridines suggests a promising future for the discovery of new applications for compounds like this compound. rsc.org

Data on Representative Aminopyridine Derivatives

Compound NameKey Research Finding/ApplicationReference
4-Aminopyridine (Dalfampridine)Used to improve motor function in patients with multiple sclerosis. rsc.org
CrizotinibA tyrosine kinase inhibitor used in cancer treatment. rsc.org
5-Bromo-N,N,4-trimethylpyridin-2-amineInvestigated for α-glucosidase inhibition and antimicrobial properties. evitachem.com
Aryl-substituted 2-aminopyridine derivativesSynthesized and screened for inhibitory activity against enzymes implicated in Alzheimer's disease. nih.gov
Substituted aminopyridinesEvaluated as potent phosphodiesterase-4 (PDE4) inhibitors for inflammatory diseases. nih.gov
Trisubstituted 4-aminopyridine derivativesDeveloped as potential PET tracers for diagnosing and monitoring demyelinating diseases. snmjournals.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2 B119817 N,N,5-trimethylpyridin-2-amine CAS No. 147151-28-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N,5-trimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7-4-5-8(9-6-7)10(2)3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAISVLUETKZZST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Structural Elucidation of N,n,5 Trimethylpyridin 2 Amine Derivatives

Crystallographic Studies for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystalline material . This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

While specific crystallographic data for N,N,5-trimethylpyridin-2-amine is not available, analysis of related aminopyridine structures allows for a prediction of its key structural features nih.govresearchgate.net. The pyridine (B92270) ring is expected to be planar. The exocyclic C-N bond connecting the dimethylamino group to the ring would have a length consistent with a C(sp²)-N(sp³) single bond. The geometry around the amino nitrogen would be trigonal pyramidal.

In the solid state, the crystal packing would be governed by van der Waals forces. Unlike primary or secondary aminopyridines, this compound lacks N-H bonds and therefore cannot act as a hydrogen bond donor. However, the pyridinic nitrogen can act as a hydrogen bond acceptor, potentially interacting with solvent molecules if crystallized from a protic solvent. C-H···π interactions may also play a role in stabilizing the crystal lattice.

Table 6. Predicted Crystallographic Parameters for this compound.
ParameterPredicted Value
Molecular FormulaC₈H₁₂N₂
Geometry around Ring NitrogenTrigonal Planar
Geometry around Amino NitrogenTrigonal Pyramidal
Primary Intermolecular Forcesvan der Waals, potential C-H···π interactions

Investigation of Conformational and Tautomeric Equilibria in Solution

A comprehensive review of scientific literature reveals a notable absence of specific studies investigating the conformational and tautomeric equilibria of this compound in solution. While extensive research has been conducted on the tautomerism of 2-aminopyridine (B139424) and its various derivatives, scholarly articles detailing the specific conformational isomers and tautomeric forms of the this compound molecule are not presently available.

The study of tautomerism in 2-aminopyridine derivatives is a significant area of chemical research. These investigations often employ a combination of spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy, alongside computational methods to determine the relative stabilities of different tautomers and the energetic barriers to their interconversion. The solvent environment is known to play a crucial role in the position of the tautomeric equilibrium.

Similarly, conformational analysis of substituted pyridines is an active field of study. Researchers utilize experimental techniques like variable-temperature NMR spectroscopy and computational modeling to understand the rotational barriers around single bonds and the preferred spatial arrangements of substituents on the pyridine ring. These conformational preferences can be influenced by steric and electronic effects, as well as by interactions with the solvent.

However, despite the broad interest in the fundamental properties of substituted pyridines, specific experimental data or theoretical calculations pertaining to the conformational and tautomeric equilibria of this compound have not been reported in the reviewed literature. Consequently, the detailed research findings and data tables requested for this specific compound cannot be provided at this time. Further experimental and computational research would be necessary to elucidate these specific molecular characteristics.

Computational and Theoretical Investigations of N,n,5 Trimethylpyridin 2 Amine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental tools for probing the intrinsic properties of a molecule at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. niscpr.res.in For a molecule like N,N,5-trimethylpyridin-2-amine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), would be employed to determine its most stable three-dimensional shape (optimized geometry). nih.gov This process involves finding the arrangement of atoms that corresponds to the lowest energy state.

The output of a geometry optimization provides precise predictions of bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data if available, for instance from X-ray crystallography of related compounds. nih.gov

Table 1. Predicted Molecular Geometry Parameters for an Aminopyridine Derivative (Illustrative).
ParameterDescriptionPredicted Value
r(N1-C2)Pyridine (B92270) Ring N-C Bond Length~1.34 Å
r(C2-N(amino))Exocyclic C-N Bond Length~1.37 Å
a(C6-N1-C2)Pyridine Ring C-N-C Angle~117°
a(N1-C2-N(amino))Angle of Amino Group to Ring~116°

Furthermore, once the optimized geometry is obtained, DFT can be used to predict vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of the molecule. This theoretical spectrum is invaluable for interpreting experimental spectroscopic data. researchgate.net DFT also allows for the calculation of electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. nih.govresearchgate.net A smaller gap generally suggests higher reactivity.

Semi-empirical quantum chemistry methods, such as AM1 (Austin Model 1), are less computationally demanding than DFT because they use parameters derived from experimental data to simplify calculations. While less accurate for geometries and energies, they are highly effective for calculating certain properties of large molecules or for screening large numbers of compounds.

These methods can be used to estimate acidity constants (pKa), which for this compound would characterize the protonation state of the pyridine ring nitrogen and the exocyclic amine. The pKa value of the related 4-(Dimethylamino)pyridine (DMAP) is 9.6, indicating its basic nature, which is enhanced by the electron-donating dimethylamino group. wikipedia.orgyoutube.com A similar basicity would be expected for this compound.

Another key application is the calculation of the Molecular Electrostatic Potential (MEP). The MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. researchgate.net It reveals the charge distribution and is used to predict how a molecule will interact with other molecules. For this compound, the MEP map would show regions of negative potential (colored red or yellow), typically around the electronegative pyridine nitrogen atom, indicating sites susceptible to electrophilic attack. researchgate.netnih.gov Regions of positive potential (blue) would be found around the hydrogen atoms, indicating sites for nucleophilic attack. researchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein or enzyme. These methods are central to computer-aided drug design. nih.gov

Molecular docking involves placing a ligand into the binding site of a receptor and evaluating the fit. researchgate.net The process requires the 3D structures of both the ligand (which can be generated and optimized using quantum chemical methods as described above) and the receptor (usually obtained from experimental sources like the Protein Data Bank). Docking algorithms then explore various possible orientations and conformations of the ligand within the binding site.

Studies on various aminopyridine derivatives have shown their potential to bind to numerous biological targets, including kinases and bacterial enzymes. nih.govtandfonline.com The modeling would identify key interactions, such as:

Hydrogen bonds: The pyridine nitrogen of this compound could act as a hydrogen bond acceptor.

Hydrophobic interactions: The methyl groups and the pyridine ring itself would likely engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

π-π stacking: The aromatic pyridine ring could interact with aromatic residues like phenylalanine, tyrosine, or tryptophan.

A primary output of molecular docking is a scoring function that estimates the binding affinity between the ligand and the receptor. arxiv.org Lower binding energy scores typically indicate a more stable ligand-receptor complex and thus a higher predicted affinity. researchgate.net By comparing the docking scores of a series of related compounds, researchers can predict which molecules are most likely to be potent inhibitors or activators of a given target. nih.govnih.gov

Table 2. Illustrative Predicted Binding Affinities for a Series of Aminopyridine Analogs against a Hypothetical Kinase Target.
CompoundModificationPredicted Binding Energy (kcal/mol)Key Interactions
Analog 1 (this compound)Base structure-8.5H-bond with hinge region, hydrophobic contacts
Analog 2Removal of 5-methyl group-7.9Loss of some hydrophobic contact
Analog 3Replacement of N,N-dimethyl with NH2-8.2Potential for additional H-bond donation
Analog 4Addition of a 4-fluoro group-8.8Favorable halogen bond interaction

By docking this compound against a panel of different receptors, a computational pharmacological profile can be constructed. This can help predict its likely biological effects and potential off-target interactions, guiding further experimental testing.

Structure-Activity Relationship (SAR) Derivation and Quantitative Structure-Activity Relationship (QSAR) Analysis

SAR and QSAR are methods used to correlate a molecule's chemical structure with its biological activity. These analyses are essential for optimizing lead compounds in drug discovery.

Structure-Activity Relationship (SAR) studies involve systematically modifying a molecule's structure and observing the effect on its activity. For instance, in a series of aminopyrimidine-based inhibitors, the presence of small substituents like a methoxy (B1213986) group was found to be beneficial for activity. nih.gov For this compound, a SAR study might involve synthesizing analogs where the methyl groups are moved to different positions, replaced with other functional groups (e.g., halogens, methoxy groups), or where the N,N-dimethylamino group is altered. The resulting changes in biological activity would reveal which parts of the molecule are most important for its function. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) analysis takes this a step further by creating a mathematical model that quantitatively links molecular features (descriptors) to activity. rsc.org Descriptors can include physicochemical properties like logP (lipophilicity), molecular weight, and electronic properties derived from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment).

A typical 3D-QSAR study on 2-aminopyridine (B139424) derivatives targeting the JAK2 kinase developed robust models capable of predicting the bioactivities of new compounds. tandfonline.comfigshare.com Such a model for a series including this compound might take the form of a linear equation:

pIC₅₀ = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (a measure of potency). The statistical validity of the model is assessed using parameters like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). A validated QSAR model can be a powerful predictive tool, allowing researchers to estimate the activity of novel, unsynthesized compounds and prioritize the most promising candidates for synthesis and testing. rsc.org

Based on a comprehensive search of available scientific literature, there is currently no specific published research focusing on the computational and theoretical investigations of This compound that would allow for a detailed discussion of its reaction mechanisms or the computational exploration of substituent effects.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings strictly pertaining to this specific compound. The available literature discusses related pyridine derivatives, but providing information on those would deviate from the explicit instructions to focus solely on this compound.

Biological and Pharmacological Research on N,n,5 Trimethylpyridin 2 Amine Derivatives

Elucidation of Molecular Mechanisms of Action

The therapeutic effects of N,N,5-trimethylpyridin-2-amine derivatives are underpinned by their ability to modulate various physiological pathways at the molecular level. Research has highlighted their influence on ion channels, enzyme activity, and cellular signaling pathways related to oxidative stress and neurotransmission.

Ion Channel Modulation (e.g., Voltage-Gated Potassium Channels)

While specific studies on this compound derivatives are still emerging, the broader class of aminopyridines is well-known for its interaction with voltage-gated potassium (Kv) channels. For instance, 4-aminopyridine (B3432731) (4-AP) is a known Kv channel blocker that enhances impulse conduction in demyelinated axons. nih.gov A novel trisubstituted K+ channel blocker, 3-fluoro-5-methylpyridin-4-amine (5Me3F4AP), has also been introduced, demonstrating comparable potency to 4-AP. nih.gov These aminopyridine derivatives typically function by physically occluding the ion-conducting pore of the channel, thereby altering neuronal excitability. The structural similarity of this compound suggests that its derivatives may also exhibit modulatory effects on Kv channels, a hypothesis that warrants further investigation to elucidate specific structure-activity relationships.

Enzyme Inhibition (e.g., CDK8, FGFR4)

A significant area of research has been the investigation of this compound derivatives as potent and selective enzyme inhibitors. Notably, a series of novel compounds containing aminotrimethylpyridinol, a related scaffold, have been designed and synthesized as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4). nih.gov FGFR4 is a tyrosine kinase receptor implicated in the progression of hepatocellular carcinoma (HCC).

One of the most promising compounds from this series, compound 6O, demonstrated potent and highly selective inhibitory activity against FGFR4 over other FGFR family members (FGFR1-3). nih.gov In a cell-free kinase assay, compound 6O exhibited an IC50 value of 75.3 nM against FGFR4. researchgate.net This selectivity is crucial as it minimizes off-target effects. The anti-proliferative activity of these compounds was evaluated in HCC cell lines, with compound 6O showing strong activity against the Hep3B cell line. nih.gov

Table 1: Inhibitory Activity of Selected Aminotrimethylpyridinol Derivatives against FGFR Kinases nih.govresearchgate.net

CompoundFGFR4 IC50 (nM)FGFR1/FGFR4 SelectivityFGFR2/FGFR4 SelectivityFGFR3/FGFR4 Selectivity
6A 190>26>53>53
6O 75.3>66>133>133
BLU9931 (Control) 25.54511455

While research into the inhibition of Cyclin-Dependent Kinase 8 (CDK8) by this compound derivatives is still in its early stages, the broader class of pyrimidine derivatives has shown promise as CDK inhibitors. For example, 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives have been developed as potent CDK inhibitors. researchgate.net Given the structural similarities, it is plausible that this compound derivatives could be engineered to target CDK8, a key regulator of gene transcription implicated in various cancers.

Modulation of Reactive Oxygen Species (ROS) Pathways (e.g., NOX-derived ROS)

Derivatives of aminopyridinol have been shown to exert neuroprotective effects by modulating pathways involved in oxidative stress. One such derivative, 6-(diphenylamino)-2,4,5-trimethylpyridin-3-ol (BJ-1201), was found to protect murine hippocampal cells (HT22) from glutamate-induced cytotoxicity. mdpi.com This neuroprotective effect is mediated through the upregulation of heme oxygenase-1 (HO-1), a key enzyme in the cellular antioxidant defense system. mdpi.com

BJ-1201 was observed to induce the phosphorylation of JNK and promote the translocation of the nuclear factor erythroid 2-related factor 2 (Nrf2). mdpi.com Nrf2 is a transcription factor that plays a central role in regulating the expression of antioxidant proteins. While direct inhibition of NADPH oxidase (NOX) by this compound derivatives has not been extensively documented, the activation of the Nrf2 pathway suggests an indirect mechanism for mitigating the damaging effects of NOX-derived reactive oxygen species (ROS). The development of novel brain-permeable NOX2 inhibitors is an active area of research, with some quinazoline derivatives showing promise. mdpi.comnih.gov

Neurotransmitter Release Enhancement and Neurological Effects

The modulation of ion channels and protection against oxidative stress by aminopyridine derivatives have significant implications for neurological function. The aminopyridinol derivative BJ-1201 has demonstrated neuroprotective effects against glutamate-induced toxicity, suggesting its potential in mitigating the neuronal damage seen in neurodegenerative diseases. mdpi.com

Furthermore, the general class of aminopyridines is known to influence neurotransmitter release. By blocking potassium channels, these compounds can prolong the duration of the action potential in nerve terminals, leading to an increased influx of calcium ions and consequently enhancing the release of neurotransmitters such as acetylcholine. While direct evidence for neurotransmitter release enhancement by this compound derivatives is yet to be firmly established, their potential to modulate neuronal excitability suggests that this is a promising area for future research.

Spectrum of Biological Activities and Therapeutic Potential

The diverse molecular interactions of this compound derivatives translate into a broad spectrum of biological activities, with antimicrobial efficacy being a particularly well-documented area.

Antimicrobial Efficacy (Antibacterial, Antifungal)

A number of studies have highlighted the potent antibacterial and antifungal properties of various substituted 2-aminopyridine (B139424) derivatives. These compounds have shown efficacy against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as various fungal species.

One study detailed the synthesis of a series of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives and evaluated their antimicrobial activity. Several of these compounds exhibited good antibacterial properties, with one derivative in particular showing significant activity against Gram-positive bacteria, with zones of inhibition ranging from 16-18 mm. nih.gov

Another study focused on newly synthesized 2-amino-3-cyanopyridine derivatives. One compound, in particular, demonstrated high activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 0.039 µg/mL against Staphylococcus aureus and Bacillus subtilis. researchgate.netsemanticscholar.org

The tables below summarize the antimicrobial activity of various 2-aminopyridine derivatives from different studies.

Table 2: Antibacterial Activity of Selected 2-Aminopyridine Derivatives researchgate.netsemanticscholar.orgmdpi.com

Compound/DerivativeBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivative (4g) Gram-positive bacteria16 - 18-
Gram-negative bacteria11 - 12-
2-Amino-3-cyanopyridine derivative (2c) Staphylococcus aureus-0.039
Bacillus subtilis-0.039
Bacillus cereus-78
Enterococcus faecalis-78
Acetamide derivative (22) E. coli6.0 - 8.412.5
P. mirabilis6.0 - 8.412.5
Acetamide derivative (24) S. pyogenes6.0 - 1437.5

Table 3: Antifungal Activity of Selected 2-Aminopyridine Derivatives mdpi.com

Compound/DerivativeFungal StrainInhibition (%) at 500 ppmMIC (µg/mL)
1,2,4-Triazole derivative (5g) Stemphylium lycopersici71.43-
1,2,4-Triazole derivative (5h) Stemphylium lycopersici85.12-
Various derivatives Fusarium oxysporum48 - 66-
Amphotericin B (Control) Aspergillus fumigatus-0.5 - 2
Itraconazole (Control) Aspergillus fumigatus-0.25 - 2

Anti-inflammatory and Immunomodulatory Effects (e.g., TNF-α Inhibition)

Derivatives of pyridine (B92270) have been investigated for their potential to modulate inflammatory pathways, particularly through the inhibition of tumor necrosis factor-alpha (TNF-α), a key cytokine in inflammatory responses mdpi.comconicet.gov.ar. Research into N-pyridinyl(alkyl)phthalimides, which are related to N-phenyl-4,5,6,7-tetrafluorophthalimides known for inhibiting TNF-α production, has identified promising candidates. nih.gov Pharmacological modulation led to the identification of 2,4-lutidinyl and β-picolyl as significant pharmacophoric fragments for inhibiting TNF-α production. nih.gov

Further modifications to the phthalimide scaffold of these pyridine derivatives showed that inhibitory potency could be significantly enhanced by substitutions on the homocycle. nih.gov Notably, 5-fluoro, 4- or 5-nitro, 5-amino, and particularly tetrafluoro substitutions resulted in high inhibitory activity. The compound N-(pyridin-3-ylmethyl)-4,5,6,7-tetrafluorophthalimide demonstrated an 84% inhibition of TNF-α at a concentration of 10 µM. nih.gov This compound also exhibited anti-oedematous effects in a PMA-induced mouse-ear swelling test and potent inhibition in the rat carrageenan foot oedema test, indicating its potential as an anti-inflammatory agent. nih.gov The mechanism of action for small molecule inhibitors often involves preventing the trimeric association of TNF-α, which is necessary for its biological function. mdpi.com

Anticancer and Antitumor Properties (e.g., Antiproliferation, Anti-angiogenesis)

Derivatives of aminotrimethylpyridine have emerged as a focal point in anticancer research, particularly as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) for treating hepatocellular carcinoma (HCC). nih.govnih.gov A novel series of aminotrimethylpyridinol derivatives were designed and synthesized with the aim of discovering potent and selective FGFR4 inhibitors. nih.govresearchgate.net

One standout compound from this series, designated as compound 6O (an aminodimethylpyrimidinol derivative), demonstrated potent and highly selective inhibitory activity against FGFR4, with significantly less activity against FGFR1, 2, and 3. nih.gov Compared to the control compound BLU9931, compound 6O showed at least 8-fold higher selectivity for FGFR4. nih.govresearchgate.net This selectivity is attributed to the substitution of methyl groups on the core ring, which appears to create steric hindrance in the binding sites of other FGFR family members. nih.gov

The anticancer activity was evaluated through antiproliferation assays and in vivo tumor models. Compound 6O exhibited strong anti-proliferative activity against the Hep3B hepatocellular carcinoma cell line. nih.govresearchgate.net Furthermore, its in vivo antitumor efficacy was assessed using a chick chorioallantoic membrane (CAM) tumor model implanted with Hep3B cells. In this model, which also evaluates anti-angiogenic effects, compound 6O effectively inhibited both tumor growth and tumor-induced angiogenesis, with an efficacy comparable to the positive control, BLU9931. nih.gov

Antiviral and Antiparasitic Activities

The broad therapeutic potential of pyridine and its derivatives extends to antiviral applications. mdpi.com The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, and its incorporation into various molecular structures has led to compounds with significant biological activity. mdpi.commdpi.com

Specific research on N,N'-bis-5-nitropyrimidyl derivatives of dispirotripiperazine has demonstrated potent, structure-dependent inhibition of herpes simplex virus type 1 (HSV-1) replication. nih.gov The antiviral activity was found to be dependent on both the dispirotripiperazine core and a pyrimidine ring bearing a nitro group at the 5-position. The study revealed that reducing the electron density in the terminal pyrimidine rings enhanced antiviral activity, while electron-donating substitutions had the opposite effect. nih.gov These findings highlight the potential for developing pyridine-based compounds as effective antiviral agents. nih.gov

Central Nervous System (CNS) Activity (e.g., Antiepileptic, Antidepressant, Anti-neurodegenerative)

Pyridine alkaloids and their synthetic derivatives are known to exhibit a range of activities within the central nervous system (CNS). nih.govresearchgate.net The nitrogen atom within the pyridine ring is crucial for the pharmacological profile of many CNS-active drugs. nih.gov While specific research on this compound derivatives in this area is limited, related compounds have shown potential as antiepileptic and antidepressant agents. researchgate.net

For instance, the compound tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine (AE14), a complex molecule with amine functionality, has demonstrated potential nootropic, antiepileptic, and antidepressant actions in preclinical studies. researchgate.net Its mechanisms are linked to selective M1 muscarinic agonism and affinity for sodium ion channels, similar to established antiepileptic drugs. researchgate.net The development of amide derivatives has also been a strategy in the search for new anticonvulsant agents, with some compounds showing dose-dependent protection in electroshock-induced convulsion models. nih.gov These examples underscore the potential of nitrogen-containing heterocyclic compounds to modulate CNS activity.

In Vitro Pharmacological Evaluations

Cell-Based Assays for Cytotoxicity and Efficacy

The in vitro evaluation of this compound derivatives and related compounds relies heavily on cell-based assays to determine their cytotoxic and antiproliferative efficacy. A common method used is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. nih.govwaocp.org

In the study of aminotrimethylpyridinol derivatives as anti-hepatocellular carcinoma agents, the anti-proliferative activities of compounds were examined against Hep3B and Huh7 human HCC cell lines. nih.gov The cells were treated with increasing concentrations of the compounds for 48 hours, and their growth was measured by MTT assay. nih.gov This allowed for the determination of IC₅₀ values, which represent the concentration of a drug that is required for 50% inhibition of cell growth. For example, compounds 6A and 6O yielded IC₅₀ values of 25.2 µM and 4.5 µM, respectively, in Hep3B cells. nih.gov Other studies on different pyridine derivatives have used a variety of cancer cell lines, including A549 (lung), MCF-7 (breast), HCT-116 (colon), HeLa (cervical), and PANC-1 (pancreatic), to assess cytotoxicity. waocp.orgnih.govresearchgate.net

In addition to cytotoxicity, apoptosis or programmed cell death can be measured using techniques like the Annexin V-FITC assay in conjunction with flow cytometry. mdpi.com

Table 1: Antiproliferative Activity of Aminopyridine Derivatives in HCC Cell Lines

Compound Cell Line IC₅₀ (µM)
6A Hep3B 25.2
6O Hep3B 4.5
BLU9931 (Control) Hep3B Not specified in snippet
6A Huh7 Not specified in snippet
6O Huh7 Not specified in snippet
BLU9931 (Control) Huh7 Not specified in snippet

Data sourced from a study on aminotrimethylpyridinol derivatives as FGFR4 inhibitors. nih.gov The IC₅₀ value represents the concentration at which a 50% inhibition of cell proliferation is observed after 48 hours of treatment.

Biochemical Enzyme Inhibition Assays

To elucidate the mechanism of action at a molecular level, biochemical enzyme inhibition assays are crucial. For this compound derivatives developed as anticancer agents, these assays often target specific kinases involved in cancer progression. nih.gov

In the research on aminotrimethylpyridinol derivatives, a cell-free kinase assay was employed to determine the inhibitory activities against the target enzyme, FGFR4 kinase. nih.gov The newly synthesized compounds were tested at a fixed concentration (1 µM) alongside a positive control. nih.gov This type of assay directly measures the ability of a compound to inhibit the enzymatic activity of its molecular target, providing critical information for structure-activity relationship (SAR) studies. The results showed that compound 6O had an excellent inhibitory effect on FGFR4, comparable to the control compound BLU9931 at the tested concentration. nih.gov

Similar enzymatic assays are used to screen for inhibitors of other protein kinases relevant to cancer, such as Polo-like kinase 4 (PLK4) and Cyclin-dependent kinase 2 (CDK2), or other enzymes like monoamine oxidases (MAOs) in CNS-related research. nih.govmdpi.commdpi.com

In Vivo Efficacy Studies and Preclinical Disease Models

Research into the in vivo efficacy of this compound derivatives has primarily focused on their potential as anti-cancer agents. These studies utilize various preclinical disease models to evaluate the therapeutic promise of these compounds.

One area of significant investigation has been in the context of hepatocellular carcinoma (HCC). A novel series of aminotrimethylpyridinol and aminodimethylpyrimidinol derivatives were synthesized and evaluated for their potential as FGFR4 inhibitors. nih.govnih.govresearchgate.net Within this series, compound 6O emerged as a promising candidate. nih.govnih.govresearchgate.net

The anti-proliferative activity of these derivatives was also assessed against different HCC cell lines. nih.govnih.gov For instance, compound 6O showed strong anti-proliferative effects against Hep3B cells. nih.govnih.gov The table below summarizes the in vivo anti-tumor efficacy of compound 6O in the Hep3B-xenografted CAM model.

In Vivo Anti-Tumor Efficacy of Compound 6O

CompoundPreclinical ModelCell LineKey Finding
Compound 6OHep3B-xenografted CAM tumor modelHep3B (Hepatocellular Carcinoma)Demonstrated dose-dependent inhibition of tumor growth, with efficacy nearly comparable to the positive control, BLU9931.

Another class of related compounds, N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, has been investigated for their potential as Aurora kinase inhibitors. nih.gov A lead compound from this series, 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (designated as compound 18), underwent preliminary in vivo assessment. nih.gov These studies revealed that compound 18 possesses anticancer activity. nih.gov

Further research has also explored a novel series of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines as highly potent CDK4/6 inhibitors. nih.gov Medicinal chemistry optimization led to the discovery of compounds 58 and 69, which exhibited potent antiproliferative activities in a panel of human cancer cell lines, including those of the breast, colon, ovary, pancreas, and prostate, as well as leukemia. nih.gov These compounds were found to cause remarkable growth inhibition of melanoma cells, particularly those with multiple BRAF and NRAS mutations, through a CDK4/6-targeted mechanism. nih.gov

The table below provides an overview of the preclinical disease models in which derivatives of this compound have been evaluated.

Preclinical Evaluation of this compound Derivatives

Derivative ClassPreclinical ModelDisease FocusKey Findings
Aminotrimethylpyridinol/Aminodimethylpyrimidinol Derivatives (e.g., Compound 6O)Chick Chorioallantoic Membrane (CAM) tumor model with Hep3B xenograftsHepatocellular CarcinomaInhibited tumor growth in a dose-dependent manner.
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines (e.g., Compound 18)Not specified in detailCancerDemonstrated anticancer activity.
N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines (e.g., Compounds 58 and 69)Human cancer cell lines (in vitro)Leukemia, Breast Cancer, Colon Cancer, Ovarian Cancer, Pancreatic Cancer, Prostate Cancer, MelanomaPotent antiproliferative activities observed.

Applications of N,n,5 Trimethylpyridin 2 Amine in Chemical Science and Technology

Role as Ligands in Coordination Chemistry

The nitrogen atoms of the pyridine (B92270) ring and the exocyclic amino group in N,N,5-trimethylpyridin-2-amine make it an excellent N-donor ligand. mdpi.com Ligands of this class are crucial in coordination chemistry for their ability to form stable complexes with a wide range of transition and non-transition metals. mdpi.com The specific nature of the central metal atom, its oxidation state, and the coordination environment dictate the properties and reactivity of the resulting metal complexes. mdpi.com The coordination chemistry of such N-base ligands is highly variable and has been a subject of intensive development for its applications in catalysis and materials science. mdpi.com

Synthesis of Metal Complexes for Catalytic Applications

The ability of aminopyridine ligands to stabilize various transition metal cations is a key feature in the development of molecular catalysts. nih.govias.ac.in Metal complexes incorporating ligands similar to this compound have demonstrated significant utility in promoting a variety of organic transformations. ias.ac.in The synthetic control over the steric and electronic properties of the ligand allows for fine-tuning of the activity and selectivity of the metal's active site. mdpi.com

For instance, N-Zn and N-Cu complexes involving 2-amino pyridine have been synthesized and successfully employed as catalysts in the Henry reaction, an important carbon-carbon bond-forming reaction. ias.ac.in The general approach involves a one-pot synthesis method where the aminopyridine ligand is reacted with a metal salt, such as zinc acetate (Zn(Ac)₂) or copper acetate (Cu(Ac)₂), to yield the desired complex. ias.ac.in These complexes leverage the Lewis acidic metal center, activated by the nitrogen ligand, to catalyze the addition of a nitroalkane to an aldehyde or ketone.

Ligand TypeMetal IonCatalytic ApplicationReference
2-Amino PyridineZn(II)Henry (Nitroaldol) Reaction ias.ac.in
2-Amino PyridineCu(II)Henry (Nitroaldol) Reaction ias.ac.in
Terpyridine (TPY)Fe(II)Cross-Coupling Reactions nih.gov
Dichlorobis(triphenylphosphine)Pd(II)/XantphosPd(II)Buchwald-Hartwig Amination nih.gov

These catalytic systems highlight the importance of the N-donor ligand in creating highly reactive and efficient catalysts for synthesizing complex organic molecules. ias.ac.inmdpi.com

Application in Hyperpolarization Techniques (e.g., SABRE)

Signal Amplification by Reversible Exchange (SABRE) is a powerful hyperpolarization technique used to dramatically enhance Nuclear Magnetic Resonance (NMR) signals of molecules. nih.gov The technique relies on the transfer of spin order from parahydrogen (p-H₂) to a substrate molecule, mediated by an iridium catalyst. Nitrogen-containing heterocycles, such as pyridine and its derivatives, are excellent candidates for SABRE. bohrium.com

The SABRE process involves the reversible binding of both parahydrogen and the substrate (e.g., an aminopyridine) to a metal complex. bohrium.com This interaction breaks the magnetic symmetry of the parahydrogen protons, allowing for the transfer of their latent hyperpolarization to the substrate's nuclei, such as ¹H and ¹⁵N. nih.govbohrium.com This results in signal enhancements of several orders of magnitude, enabling rapid data acquisition and detection at very low concentrations. nih.gov

Researchers have demonstrated that SABRE can be used to hyperpolarize a wide array of amines, amides, and other biologically relevant molecules through a relay mechanism. nih.gov In this "SABRE-RELAY" method, a primary amine is hyperpolarized and then transfers its polarization to another molecule via proton exchange. nih.gov The amine moiety in this compound makes it a suitable candidate for direct SABRE hyperpolarization or for participation in such relay schemes.

Advanced Materials Science Applications

Development of Fluorescent Probes and Imaging Agents

Substituted aminopyridines are integral components in the design of fluorescent probes for biological imaging. nih.gov Their photophysical properties can be tailored by modifying the substitution pattern on the pyridine ring. These small-molecule fluorescent probes are essential tools for monitoring cellular processes and for in vivo imaging applications, including Positron Emission Tomography (PET). nih.govresearchgate.net

A notable example involves the development of PET imaging agents for detecting β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease. nih.gov A derivative, [¹⁸F]FPYBF-1, incorporates a dimethylaminopyridyl group attached to a benzofuran backbone. nih.gov This structure demonstrates high binding affinity for Aβ plaques. The synthesis of such agents often involves key steps like Suzuki coupling between a boronic acid and an aminopyridine derivative to form the core structure. nih.gov The dimethylamino group plays a crucial role in the molecule's properties, although modifications to a monomethylamino group have been shown to sometimes yield more favorable in vivo pharmacokinetics. nih.gov

Probe TypeTargetImaging ModalityKey Structural Moiety
[¹⁸F]FPYBF-1β-amyloid (Aβ) plaquesPETDimethylaminopyridyl
2,4,5-TriaminopyrimidinesCell Viability MonitoringFluorescence MicroscopyAminopyrimidine
Cyanine derivativesBiothiols (GSH)NIR Fluorescence Imaging2,4-dinitrobenzene sulfonamide

The development of such imaging agents underscores the utility of the aminopyridine scaffold in creating sophisticated molecular tools for diagnosing and studying diseases. nih.govresearchgate.net

Function as Chemical Intermediates in Complex Molecule Synthesis

The 2-aminopyrimidine moiety is a prevalent structural motif in a vast number of synthetic compounds with significant biological activities, including pharmaceuticals. nih.gov Consequently, molecules like this compound serve as valuable chemical intermediates for the construction of more complex molecular architectures.

One of the most common methods for incorporating N-aryl-2-aminopyrimidine structures is through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.gov This reaction allows for the efficient formation of a carbon-nitrogen (C-N) bond between an aryl halide and an amine. In a typical procedure, a substituted 2-aminopyrimidine can be reacted with an aryl bromide in the presence of a palladium catalyst (e.g., dichlorobis(triphenylphosphine)Pd(II)), a phosphine (B1218219) ligand (e.g., Xantphos), and a base to yield the desired N-aryl derivative. nih.gov

This synthetic strategy is highly versatile and accommodates a wide range of functional groups, making it a cornerstone in medicinal chemistry. nih.govacs.org For example, the anticancer drug imatinib, a Bcr-Abl kinase inhibitor, features a substituted 2-aminopyrimidine core, highlighting the importance of this structural class in drug discovery. nih.gov The availability of functionalized intermediates like this compound is therefore critical for the synthesis of new therapeutic agents and other functional organic materials. acs.org

Environmental Fate and Biodegradation of Pyridine Derivatives

Microbial Degradation Pathways and Mechanisms

The persistence of pyridine (B92270) derivatives in the environment is significantly influenced by microbial activity. Numerous bacteria, isolated from soil and activated sludge, have demonstrated the ability to utilize pyridines as their sole source of carbon, nitrogen, and energy. tandfonline.comnih.gov The biodegradability of the pyridine ring, however, is highly dependent on the nature and position of its substituents. tandfonline.comsemanticscholar.org

Bacteria have evolved diverse metabolic pathways to cleave the stable pyridine ring and break it down into simpler, less harmful compounds. A common strategy involves the hydroxylation of the pyridine ring as an initial step, followed by ring cleavage. tandfonline.comresearchgate.netresearchgate.net For instance, many simple pyridine derivatives, particularly hydroxypyridines and pyridinecarboxylic acids, are degraded via pathways that form hydroxylated intermediates. tandfonline.comresearchgate.net

One well-documented pathway for the degradation of the parent compound, pyridine, by Arthrobacter sp. involves a direct oxidative cleavage of the pyridine ring without prior hydroxylation. nih.gov This process is initiated by a two-component flavin-dependent monooxygenase, which catalyzes the first step. nih.gov The metabolic cascade consists of four enzymatic steps, ultimately leading to the formation of succinic acid, a compound that can readily enter central metabolic cycles. nih.gov

In Gram-negative bacteria, derivatives like picolinic acid and nicotine (B1678760) often converge to a 2,5-dihydroxypyridine (B106003) intermediate, which is then cleaved to form fumaric acid. researchgate.net In contrast, Gram-positive bacteria can convert pyridine derivatives to 2,3,6-trihydroxypyridine, which is subsequently cleaved to form α-ketoglutarate. researchgate.net Another identified pathway in Paracoccus sp. involves the cleavage of the pyridine ring between the nitrogen atom and the adjacent carbon (C2). nih.gov

The table below summarizes key bacterial strains and their reported degradation pathways for pyridine.

Bacterial StrainProposed Degradation PathwayKey IntermediatesFinal Products
Arthrobacter sp.Direct oxidative ring cleavage(Z)-N-(4-oxobut-1-enyl)formamideSuccinic acid nih.gov
Paracoccus sp.Ring cleavage between C2 and NCarbonous intermediatesAmmonia (B1221849) nih.gov
Gram-negative bacteriaHydroxylation followed by ring cleavage2,5-dihydroxypyridineFumaric acid researchgate.net
Gram-positive bacteriaHydroxylation followed by ring cleavage2,3,6-trihydroxypyridineα-ketoglutarate researchgate.net

This table presents generalized pathways for pyridine and its simpler derivatives. The specific pathway for N,N,5-trimethylpyridin-2-amine has not been empirically determined.

The biodegradability of pyridine derivatives is profoundly affected by the type, number, and position of substituents on the pyridine ring. tandfonline.comresearchgate.net Even minor modifications to the ring's substitution pattern can lead to major changes in its susceptibility to microbial attack. tandfonline.comsemanticscholar.org

Generally, the presence of alkyl groups can influence the rate of degradation. While data on alkyl- and chloropyridines are noted as lacking in some literature, the transformation rate of pyridine derivatives is known to be dependent on its substituents. tandfonline.comresearchgate.netresearchgate.net For this compound, the presence of three methyl groups—one on the ring at position 5 and two on the exocyclic amino group—is expected to influence its environmental persistence. The N,N-dimethylamino group, in particular, may present a different metabolic challenge to microorganisms compared to a simple amino or methyl group. The half-life of a pesticide, which is the time it takes for half of the initial amount to degrade, can be categorized as low (less than 16 days), moderate (16 to 59 days), or high (over 60 days), indicating its persistence in the environment. orst.edu The specific half-life of this compound in various environmental compartments is not well-documented.

The following table illustrates the general persistence categories based on half-life in soil.

Persistence CategoryHalf-life in SoilImplication for Environmental Buildup
Low< 16 daysLess likely to accumulate orst.edu
Moderate16 - 59 daysPotential for some accumulation orst.edu
High> 60 daysMore likely to accumulate with repeated application orst.edu

The persistence category for this compound is not established and would require specific experimental data.

Abiotic Environmental Transformations

Photochemical degradation, or photolysis, is a process where light energy drives chemical reactions that break down compounds. Pyridine and its derivatives can undergo photochemical transformations in the environment. tandfonline.comsemanticscholar.org For instance, hydroxylated pyridine compounds, which can be formed as intermediates in microbial metabolism, may be susceptible to photochemical degradation due to their absorbance in the solar actinic range (wavelengths > 300 nm). Furthermore, the N-oxide derivatives of pyridines can undergo photochemical valence isomerization to form hydroxylated products.

The fate and transport of pyridine derivatives in the environment are heavily influenced by their interaction with soil and sediment components. Sorption, the process by which a chemical binds to soil particles, is a key factor controlling the mobility and bioavailability of these compounds. mdpi.com

The table below outlines the general factors influencing the sorption of organic compounds like pyridine derivatives in soil.

Soil/Sediment PropertyInfluence on SorptionRationale
Organic Matter ContentHighIncreased sorption due to hydrophobic interactions. mdpi.com
Clay ContentVariableCan contribute to sorption through surface interactions.
pHInfluentialAffects the ionization state of the compound and surface charge of soil particles. mdpi.com
Cation Exchange CapacityInfluentialImportant for cationic species or protonated forms of pyridine derivatives.

Environmental Significance and Pollution Remediation Strategies

Pyridine and its derivatives are recognized as environmental pollutants, often found in surface and groundwater near industrial sites. hchforum.com Their higher water solubility compared to their homocyclic analogs makes them more mobile and prone to contaminating groundwater resources. hchforum.com The development of effective remediation strategies is crucial for mitigating the environmental impact of these compounds.

Bioremediation, which utilizes microorganisms to degrade contaminants, is considered an economically viable and environmentally sound approach for cleaning up sites contaminated with pyridine derivatives. hchforum.comfrontiersin.org This can involve stimulating the indigenous microbial populations (biostimulation) or introducing specific strains of microorganisms with known degradative capabilities (bioaugmentation). Aerobic granular sludge systems have also been shown to be effective for the simultaneous biodegradation of pyridine and removal of nitrogen from wastewater. nih.gov

Phytoremediation, the use of plants to remove, contain, or degrade environmental contaminants, is another promising strategy. hchforum.comnih.gov Plants can enhance the microbial degradation of organic pollutants in the root zone (rhizosphere). hchforum.comresearchgate.net

For heavily contaminated soils, chemical oxidation using agents like nanoscale zero-valent iron has been explored as a rapid treatment method. nih.govresearchgate.net These advanced oxidation processes can break down persistent organic pollutants into less toxic substances. The choice of remediation strategy often depends on the specific contaminant, its concentration, and the characteristics of the contaminated site.

Future Research Directions and Challenges in N,n,5 Trimethylpyridin 2 Amine Chemistry

Development of Novel and Sustainable Synthetic Methodologies with Enhanced Selectivity

The development of efficient, selective, and environmentally benign synthetic routes is paramount for the future utility of N,N,5-trimethylpyridin-2-amine. Traditional methods for synthesizing substituted pyridines can involve harsh conditions, stoichiometric reagents, and the generation of significant waste. tradebe.com Future research must focus on aligning synthetic strategies with the principles of green chemistry. yale.edu

Key research objectives include:

Catalytic C-H Functionalization: Moving beyond classical multi-step syntheses, direct C-H amination and methylation on a pyridine (B92270) precursor using transition-metal catalysts could drastically improve atom economy and reduce waste streams. acs.org

Enzymatic and Biocatalytic Approaches: The use of enzymes, such as transaminases or methyltransferases, could offer unparalleled selectivity under mild, aqueous conditions, minimizing the need for protecting groups and hazardous solvents. acs.org

Flow Chemistry: Continuous flow reactors can enhance reaction safety, improve heat and mass transfer, and allow for more precise control over reaction parameters, leading to higher yields and purity while minimizing energy consumption.

Renewable Feedstocks: Investigating synthetic pathways that utilize raw materials derived from biomass rather than depletable fossil fuels is a crucial long-term goal for sustainability. tradebe.com

Table 1: Comparison of Hypothetical Synthetic Approaches for this compound

Parameter Traditional Approach (e.g., Stoichiometric Alkylation) Proposed Green Catalytic Approach
Principle Alkylation of 2-amino-5-methylpyridine Direct C-H amination/methylation
Reagents Excess methyl iodide, strong base (e.g., NaH) Catalytic amount of a transition metal (e.g., Pd, Ru), mild oxidant
Solvents Anhydrous, volatile organic solvents (e.g., THF, DMF) Greener solvents (e.g., water, ethanol, 2-MeTHF) or solvent-free
Atom Economy Low; generates stoichiometric salt waste High; incorporates most atoms into the final product
Energy Use Often requires high temperatures and prolonged reaction times Can often be run at lower temperatures, reducing energy demand yale.edu

| Waste Generation | High; significant solvent and salt waste | Low; minimal catalyst and byproduct waste |

Deeper Elucidation of Complex Biological Mechanisms and Identification of Novel Therapeutic Targets

The aminopyridine scaffold is a well-established pharmacophore present in numerous biologically active compounds. Research on structurally related aminopyrimidine derivatives has revealed their potential as potent kinase inhibitors, particularly in the context of cancer therapy. nih.gov For instance, certain derivatives have been designed as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma. nih.govresearchgate.netfigshare.comnih.gov

Future research on this compound should aim to:

Identify Primary Molecular Targets: Employing high-throughput screening, chemical proteomics, and thermal shift assays to identify the specific proteins (e.g., kinases, G-protein coupled receptors, ion channels) with which the compound interacts.

Elucidate Mechanism of Action: Once targets are identified, detailed biochemical and cell-based assays are needed to understand how the compound modulates the target's function and affects downstream signaling pathways.

Explore New Therapeutic Areas: While oncology is a promising area, the compound and its derivatives should be investigated for activity in other domains, such as neurodegenerative diseases, inflammation, and infectious diseases, where aminopyridines have shown relevance.

Table 2: Potential Therapeutic Targets for Aminopyridine-Based Scaffolds

Target Class Specific Example Associated Disease Area Rationale for Investigation
Tyrosine Kinases FGFR4 Hepatocellular Carcinoma Analogs show selective FGFR4 inhibition. researchgate.netsemanticscholar.org
Serine/Threonine Kinases PLK4, GSK3 Various Cancers The aminopyrimidine core is effective against these targets. nih.govnih.gov
Ion Channels Voltage-gated K+ channels Neurological Disorders The 4-aminopyridine (B3432731) structure is a known channel blocker.

| Receptors | Endothelin Receptors | Cardiovascular Disease | Certain aminopyrimidines act as receptor inhibitors. nih.gov |

Optimization of Pharmacokinetic and Pharmacodynamic Profiles for Translational Research

For any biologically active compound to become a viable therapeutic agent, it must possess suitable drug-like properties. This involves a detailed understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. A significant challenge in drug development is translating promising in vitro activity into in vivo efficacy.

Key areas for future investigation include:

Metabolic Stability: Identifying the metabolic soft spots on the this compound molecule using in vitro assays with liver microsomes and hepatocytes. nih.gov This knowledge can guide structural modifications to block metabolic pathways and enhance the compound's half-life.

Solubility and Permeability: Optimizing the physicochemical properties of the compound to ensure adequate aqueous solubility for formulation and sufficient membrane permeability for absorption and distribution to the target tissue.

Structure-Activity and Structure-Property Relationships (SAR/SPR): Systematically modifying the structure of the parent compound to create a library of analogs. This library can then be tested to build models that correlate structural changes with both biological activity (pharmacodynamics) and ADME properties (pharmacokinetics).

Table 3: Strategies for Optimizing Pharmacokinetic Profiles

Parameter to Optimize Challenge Potential Strategy
Metabolic Half-Life Rapid metabolism by cytochrome P450 enzymes. Introduce blocking groups (e.g., fluorine) at metabolic hotspots; modify lipophilicity.
Aqueous Solubility Poor solubility can hinder formulation and absorption. Introduce polar functional groups; formulate as a salt; develop prodrugs.
Bioavailability Poor absorption or high first-pass metabolism. Enhance permeability through lipophilicity tuning; co-administration with permeation enhancers.

| Target Engagement | Insufficient concentration at the site of action. | Optimize dosing regimen based on pharmacodynamic models; improve distribution properties. |

Exploration of New Catalytic Applications and Functional Materials

Beyond biomedicine, the structural features of this compound make it an intriguing candidate for applications in catalysis and materials science. The pyridine nitrogen and the exocyclic amino group are both Lewis basic sites capable of coordinating to metal centers or participating in hydrogen bonding.

Future research directions could include:

Organocatalysis: Investigating the compound's ability to act as a nucleophilic catalyst in reactions such as acylation or as a Brønsted base. The stereoelectronic environment of the amine could be tuned for specific catalytic transformations. ethz.ch

Ligand Development: Using this compound as a ligand for transition metals to create novel catalysts for cross-coupling, hydroboration, or oxidation reactions. nsf.gov The substitution pattern on the pyridine ring can be used to fine-tune the electronic and steric properties of the resulting metal complex.

Functional Materials: Incorporating the molecule as a building block in supramolecular structures, polymers, or metal-organic frameworks (MOFs). The nitrogen atoms could serve as coordination sites, leading to materials with interesting electronic, optical, or porous properties.

Table 4: Potential Applications in Catalysis and Materials Science

Application Area Role of this compound Potential Reaction or Material Type
Organocatalysis Nucleophilic or Brønsted base catalyst Acyl transfer reactions, Michael additions
Coordination Chemistry Mono- or bidentate ligand for transition metals Palladium-catalyzed cross-coupling, ruthenium-catalyzed hydrogenation
Polymer Science Monomer unit in polymerization reactions Synthesis of conductive polymers, chelating resins

| Materials Science | Organic linker in porous materials | Formation of Metal-Organic Frameworks (MOFs) for gas storage or separation |

Strategies for Environmental Remediation and Implementation of Green Chemistry Principles in Industrial Processes

The sustainable production and application of chemicals are critical considerations for modern chemistry. This involves both minimizing the environmental impact of synthesis and exploring how chemicals can be used to solve environmental problems.

Environmental Remediation

While this compound itself is not a remediation agent, its functional groups offer potential for creating materials designed for environmental cleanup. Future research could focus on:

Chelating Agents: Immobilizing the compound or its derivatives onto a solid support (e.g., silica, a polymer bead) to create a material capable of sequestering heavy metal ions from contaminated water through coordination with the nitrogen atoms.

Degradable Materials: Designing chemical products based on this scaffold that are intended to break down into innocuous substances after their functional lifetime, preventing persistence in the environment. acs.org

Green Chemistry in Industrial Processes

The industrial-scale synthesis of this compound must adhere to green chemistry principles to be considered sustainable. wjarr.com The entire lifecycle, from raw material sourcing to final product, needs to be optimized.

Table 5: Application of Green Chemistry Principles to Industrial Synthesis

Green Chemistry Principle Implementation Strategy for this compound Synthesis
1. Waste Prevention Design synthetic routes with high atom economy to minimize byproduct formation. yale.edu
4. Designing Safer Chemicals If used as an intermediate, design the final product to have minimal toxicity while retaining function. yale.edu
5. Safer Solvents & Auxiliaries Replace hazardous solvents with water, supercritical fluids, or bio-derived solvents. acs.org
6. Design for Energy Efficiency Develop catalytic processes that operate at ambient temperature and pressure. tradebe.com
7. Use of Renewable Feedstocks Source pyridine and methyl group precursors from biomass instead of petroleum. yale.edu

| 9. Catalysis | Utilize highly selective catalytic reagents in place of stoichiometric ones to reduce waste. tradebe.com |

Q & A

Q. What are the established synthetic routes for N,N,5-trimethylpyridin-2-amine, and how are reaction conditions optimized?

The synthesis of pyridin-2-amine derivatives typically involves functionalization of pyridine precursors. A general method (adapted from halogenated analogs) includes:

  • Step 1: Reacting a pyridine N-oxide derivative (e.g., 3-phenylpyridine 1-oxide) with trifluoroacetic anhydride (TFAA) and pyridine in acetonitrile at 0°C to room temperature, monitored via LCMS .
  • Step 2: Methylation of the amine group using methylating agents (e.g., methyl iodide) under basic conditions.
  • Optimization: Temperature control (0–25°C) and stoichiometric ratios (e.g., 2 equiv. TFAA, 5 equiv. pyridine) are critical for regioselectivity and yield. Purification via column chromatography with EtOAc/hexanes is recommended .

Q. How is structural characterization of this compound performed?

  • X-ray crystallography resolves bond angles and conformations. For example, ORTEP-III software (with GUI in ORTEP-3) visualizes geometric parameters (e.g., C–C bond lengths: 1.34–1.52 Å, angles: 117–124°) .
  • Spectroscopy: 1^1H NMR (300 MHz) identifies methyl group resonances (δ 2.2–2.5 ppm for N–CH3_3) and aromatic protons (δ 6.5–8.0 ppm). Elemental analysis (CHN) validates purity (within 0.4% of theoretical values) .

Q. What purification techniques are effective for isolating this compound?

  • Flash chromatography using silica gel (63–200 mesh) with gradients of EtOAc/hexanes (10–50% v/v) removes byproducts .
  • Recrystallization from ethanol/water mixtures enhances purity, particularly for crystalline derivatives .

Advanced Research Questions

Q. How can regioselectivity challenges during methylation of pyridin-2-amine derivatives be addressed?

Regioselectivity in N-methylation is influenced by:

  • Steric effects: Bulky substituents (e.g., 5-methyl group) direct methylation to the less hindered N-atom.
  • Reagent choice: Methyl triflate vs. iodomethane alters reaction kinetics. Kinetic studies (monitored via 1^1H NMR) show methyl triflate provides higher selectivity for N,N-dimethylation .
  • Computational modeling: DFT calculations predict charge distribution on the pyridine ring, guiding reagent design .

Q. How do crystallographic data resolve contradictions in spectroscopic assignments?

Discrepancies in NMR or IR data (e.g., ambiguous methyl group assignments) are resolved via:

  • Single-crystal X-ray diffraction: Determines exact bond lengths (e.g., N–CH3_3 = 1.45 Å) and confirms substituent positions. For example, a monoclinic crystal system (space group C2/c) with Z = 8 clarifies molecular packing .
  • ORTEP refinement: Software like ORTEP-3 visualizes thermal ellipsoids, distinguishing static vs. dynamic disorder in methyl groups .

Q. What methodologies analyze the compound’s potential biological interactions?

  • Docking studies: Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzymes like acetylcholinesterase, using the compound’s 3D structure (from crystallography) and target protein PDB files .
  • In vitro assays: Fluorometric assays measure inhibition of bacterial biofilms (IC50_{50} values) or cytotoxicity in cancer cell lines (e.g., MTT assay), comparing results to fluorinated analogs (e.g., 3,5-difluoro-4-methylpyridin-2-amine) .

Q. How are computational methods applied to study reaction mechanisms involving this compound?

  • Mechanistic insights: Ab initio calculations (Gaussian 09) model transition states during methylation, identifying rate-limiting steps (e.g., nucleophilic attack energy barriers).
  • Solvent effects: COSMO-RS simulations predict solvent polarity impacts on reaction yields, aligning with experimental data from acetonitrile vs. DMF trials .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s stability under acidic conditions?

  • Controlled degradation studies: HPLC monitoring (C18 column, 254 nm) under varying pH (1–6) identifies decomposition products (e.g., demethylated derivatives).
  • Kinetic profiling: Arrhenius plots (lnk vs. 1/T) determine activation energy for hydrolysis, resolving discrepancies in literature-reported half-lives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.